Benzofuroxan
Overview
Description
Benzofuroxan is a compound that has been synthesized and evaluated for its antitubercular potential . It is used as an oxidant for the preparation of 2-arylsubstituted benzimidazoles, quinoxalines, and 1,4-bis (alkylamino)-9,10-anthracenediones .
Synthesis Analysis
Benzofuroxan compounds are synthesized by introducing various pharmacophore groups into their structure while maintaining the furoxan ring . The synthesis of benzofuran compounds involves classifying the activity of the compounds .Molecular Structure Analysis
Benzofuroxan is a heterocyclic compound consisting of fused benzene and furan rings . It has a molecular formula of C6H4N2O2 and a molecular weight of 136.108 Da .Chemical Reactions Analysis
The chemical properties of benzofuroxan are split into two parts: reactions proceeding with a ring opening of the heterocycle, and those occurring with a participation of the isocyclic moiety . There are three major methods proposed for the chemical synthesis of dinitrobenzofuroxan derivatives .Physical And Chemical Properties Analysis
Benzofuroxan has a molecular formula of C6H4N2O2, an average mass of 136.108 Da, and a monoisotopic mass of 136.027283 Da .Scientific Research Applications
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Pharmaceuticals
- Benzofuroxan and its derivatives have been found to exhibit a broad range of biological activities . They have been used in the creation of hybrid systems that combine sterically hindered phenols with dinitrobenzofuroxan fragments . The modular assembly of such phenol/benzofuroxan hybrids allows variations in the phenol/benzofuroxan ratio .
- The antimicrobial activity only appears when at least two benzofuroxan moieties are introduced per phenol . Some of the synthesized compounds exhibit high cytotoxicity against human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This toxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production .
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Organic Synthesis
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Antiviral Research
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Antifungal and Antibacterial
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Chemical Synthesis
- Benzofuroxan is used in various chemical reactions. The methods for their synthesis are summarized, and the chemical properties are described, which are split into two parts: reactions proceeding with a ring opening of the heterocycle, and those occurring with a participation of the isocyclic moiety .
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Drug Design and Discovery
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Antioxidant Activity
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Anti-Ulcer Drugs
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Calcium Channel Modulators
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Vasodilator Derivatives
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Primary Explosives, Polymers, and Propellants
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Anticancer Agents
Safety And Hazards
Benzofuroxan should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Benzofuroxan and its derivatives have shown a broad range of biological activities. The most potent of the synthesized compounds exhibit high cytotoxicity against human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This toxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production . The index of selectivity relative to healthy tissues exceeds that for the reference drugs Doxorubicin and Sorafenib . Therefore, benzofuroxan and its derivatives are promising lead compounds for the development of a novel chemical class of antitubercular drugs .
properties
IUPAC Name |
3-oxido-2,1,3-benzoxadiazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAMBAZBICIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuroxan | |
CAS RN |
480-96-6 | |
Record name | Benzofuroxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoxadiazole, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-benzo-2-oxa-1,3-diazole oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOFURAZAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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